2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-fluorophenyl)acetamide
Description
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-fluorophenyl)acetamide is a pyrimidine-derived compound featuring a central pyrimidine ring substituted with an azepan-1-yl group (a seven-membered cyclic amine) at position 2, a methyl group at position 6, and an acetamide linker at position 2. The acetamide moiety is further substituted with a 2-chloro-4-fluorophenyl group, introducing halogen atoms at ortho and para positions. The chloro and fluoro substituents are electron-withdrawing groups (EWGs), which may enhance metabolic stability and influence binding interactions with biological targets.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-16-7-6-14(21)11-15(16)20/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONXSRXRRAEZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the azepane and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various chlorinating agents, fluorinating agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as:
- Antiviral Agent : Preliminary studies indicate efficacy against various viral strains, potentially through inhibition of viral replication.
- Antibacterial Activity : Exhibits properties that may disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
- Anticancer Properties : Related compounds have shown significant activity against cancer cell lines such as A549 (lung cancer) and C6 (glioma), primarily through apoptosis induction and DNA synthesis inhibition.
Biological Research
In biological studies, the compound serves various roles:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may be crucial for certain metabolic pathways.
- Receptor Binding Studies : The compound’s ability to interact with various receptors is being explored, providing insights into its mechanism of action in neuropharmacology.
Industrial Applications
The compound is also being investigated for:
- Synthesis of High-Energy Materials : Its structural components can be utilized in creating materials with high energy densities.
- Building Blocks for Complex Molecules : It serves as a precursor in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound significantly inhibited tumor growth in vitro and in vivo models. The study reported mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.
- Antimicrobial Efficacy : Investigations into the antibacterial properties revealed that the compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as a new antibiotic candidate.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it to analogs with modified substituents or core scaffolds. Below is a detailed analysis based on available evidence:
Substituent Effects on Electronic and Steric Properties
- In contrast, the trifluoromethyl analog () introduces steric bulk, which may reduce solubility but improve target selectivity .
- Structural Flexibility : The azepane ring in the target compound provides conformational flexibility, while the rigid pyrimidine core maintains planarity, a feature critical for π-π stacking interactions in biological systems .
Crystallographic and Hydrogen-Bonding Patterns
The crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () reveals dihedral angles of 12.8°, 12.0°, and 86.1° between the pyrimidine ring and substituent planes, stabilizing the molecule via weak C–H⋯O and C–H⋯π interactions . By contrast, the target compound’s chloro-fluoro substituents likely induce distinct dihedral angles and hydrogen-bonding networks due to stronger EWGs, which could alter crystal packing or intermolecular interactions.
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-fluorophenyl)acetamide is a synthetic organic compound with a complex molecular structure that includes an azepane ring and a pyrimidine derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a therapeutic agent in various medical applications.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of approximately 370.453 g/mol. Its structure features an ether linkage and an acetamide moiety, which are critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C20H26ClFN4O |
| Molecular Weight | 370.453 g/mol |
| Functional Groups | Ether, Acetamide |
| Key Structural Features | Azepane ring, Pyrimidine |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Research has shown that acetamide derivatives can demonstrate moderate activity against gram-positive bacteria. The presence of specific functional groups, such as the azepane ring, may enhance this activity by increasing lipophilicity and improving membrane penetration .
- Glycine Transporter Inhibition : The compound has been investigated as a potential inhibitor of GlyT1 (glycine transporter 1), which plays a role in neurotransmission. Compounds with similar structures have shown promising IC50 values, suggesting that modifications could lead to enhanced potency .
- CNS Penetration : Pharmacokinetic studies have indicated that certain derivatives of this compound exhibit favorable brain-plasma ratios, suggesting potential for central nervous system (CNS) applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that the presence of specific substituents can significantly influence the biological activity of acetamide compounds:
- Electron-Withdrawing Groups : Compounds with para-substitutions featuring electron-withdrawing groups have demonstrated improved activity against various pathogens .
- Lipophilic Head Groups : The inclusion of bulky lipophilic groups enhances solubility and bioavailability, which is crucial for therapeutic efficacy .
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of several acetamide derivatives against gram-positive and gram-negative bacteria. The results indicated that the azepane-containing compounds exhibited higher activity levels compared to their non-azepane counterparts .
-
GlyT1 Inhibition Research :
- A series of experiments focused on the inhibition of GlyT1 by various derivatives, including those similar to 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-fluorophenyl)acetamide. The most potent inhibitors showed IC50 values in the low nanomolar range, highlighting the potential for developing CNS-active agents .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-fluorophenyl)acetamide?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example, fluoropyrimidine intermediates can react with acetamide derivatives in polar aprotic solvents like N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 120°C for 16 hours). Post-reaction, quenching with saturated NH₄Cl and extraction with dichloromethane, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient), yields the target compound. This method achieved a 31% yield in a related synthesis .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and aromatic ring substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves bond angles, dihedral angles (e.g., pyrimidine ring planarity deviations of ~12.8°), and hydrogen-bonding networks, as demonstrated in structurally similar pyrimidine derivatives .
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Column chromatography (silica gel, CH₂Cl₂/MeOH) is effective for removing unreacted starting materials and byproducts. For polar impurities, recrystallization in solvent mixtures like ethyl acetate/hexane may improve purity. Monitoring via thin-layer chromatography (TLC) with a 50:1 CH₂Cl₂/MeOH mobile phase can track separation efficiency .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for modifying the pyrimidine core of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can model substituent effects on reactivity. For instance, ICReDD’s approach integrates computational predictions with experimental validation to identify optimal conditions for introducing sulfone or phosphonate groups, which are valuable for medicinal chemistry applications .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions between experimental and theoretical spectra (e.g., unexpected splitting in NMR) may arise from dynamic molecular conformations. Techniques include:
- Variable-Temperature NMR : To detect rotational barriers or tautomerism.
- 2D NMR (COSY, NOESY) : For resolving coupling patterns and spatial proximities.
- Comparative Analysis : Cross-referencing with crystallographic data (e.g., dihedral angles from X-ray structures) to validate proposed conformations .
Q. What statistical methods are effective for optimizing multi-step synthetic routes?
- Methodological Answer : Design of Experiments (DoE) minimizes trial-and-error approaches. For example, factorial designs can screen variables (temperature, solvent, catalyst loading) in pyrimidine functionalization steps. Response surface methodology (RSM) then models interactions between variables to maximize yield, as applied in chemical engineering and reaction optimization .
Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance bioactivity?
- Methodological Answer : Systematic SAR requires:
- Fragment-Based Modifications : Introducing substituents (e.g., azepane, fluorophenyl) to probe steric and electronic effects.
- Biological Assays : Testing derivatives against target enzymes or receptors.
- Computational Docking : Predicting binding modes using software like AutoDock or Schrödinger Suite. For example, modifying the azepane ring’s position could alter binding affinity in kinase inhibitors .
Data Analysis and Contradiction Resolution
Q. How to reconcile low yields in multi-step syntheses of analogous compounds?
- Methodological Answer : Low yields (e.g., 2–5% in a related 11-step synthesis) often stem from cumulative inefficiencies. Strategies include:
- Intermediate Trapping : Isolating and stabilizing reactive intermediates.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) may improve step efficiency.
- Flow Chemistry : Continuous processing reduces side reactions in exothermic steps .
Q. What approaches validate the reproducibility of synthetic protocols across labs?
- Methodological Answer :
- Detailed Reaction Logs : Documenting exact solvent grades, equipment calibration, and ambient conditions.
- Round-Robin Testing : Collaborating with independent labs to replicate results.
- Analytical Cross-Checks : Using standardized NMR and HPLC protocols to compare batch-to-batch purity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
